Rotatable Bond Count: Zero vs. One — Conformational Restriction Differentiates Tetrahydrofuran-2-amine from Tetrahydrofurfurylamine
Tetrahydrofuran-2-amine possesses zero freely rotatable bonds, as the primary amine is directly attached to the tetrahydrofuran ring at the C2 position. In contrast, tetrahydrofurfurylamine (CAS 4795-29-3) features a methylene spacer between the ring and the amine, introducing one freely rotatable bond [1][2]. This structural distinction directly impacts the conformational entropy penalty upon target binding: the fully constrained amine of tetrahydrofuran-2-amine pre-organizes the pharmacophore, potentially reducing the entropic cost of binding and improving affinity in structure-based drug design campaigns where rigidification of the ligand is sought [3].
| Evidence Dimension | Freely rotatable bond count |
|---|---|
| Target Compound Data | 0 freely rotatable bonds |
| Comparator Or Baseline | Tetrahydrofurfurylamine: 1 freely rotatable bond |
| Quantified Difference | Reduction from 1 to 0; complete elimination of the exocyclic C–N rotatable bond |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem); consistent with 2D chemical structure analysis |
Why This Matters
For medicinal chemistry and fragment-based drug discovery, reducing rotatable bond count from 1 to 0 improves ligand efficiency metrics and may enhance binding affinity by pre-organizing the amine vector — a property not achievable with the methylene-spaced analog.
- [1] PubChem Compound Summary CID 11412342, Tetrahydro-2-furanamine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11412342 (accessed April 2026). View Source
- [2] PubChem Compound Summary CID 253298, Tetrahydrofurfurylamine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/253298 (accessed April 2026). View Source
- [3] Benfatti F, de Nanteuil F, Waser J. Iron-Catalyzed [3+2] Annulation of Aminocyclopropanes with Aldehydes: Stereoselective Synthesis of Aminotetrahydrofurans. Org Lett. 2012;14(1):386-389. doi:10.1021/ol203144v. View Source
